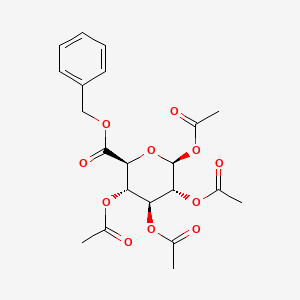

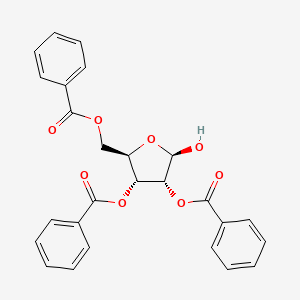

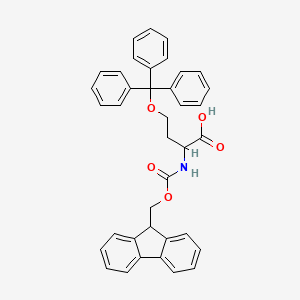

![molecular formula C12H10O3 B1315810 8-羟基-1H,2H,3H,4H-环戊[c]色烯-4-酮 CAS No. 131526-88-0](/img/structure/B1315810.png)

8-羟基-1H,2H,3H,4H-环戊[c]色烯-4-酮

描述

8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is a useful research compound. Its molecular formula is C12H10O3 and its molecular weight is 202.21 g/mol. The purity is usually 95%.

The exact mass of the compound 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

医药化合物的合成

色满-4-酮骨架是大量医药化合物的重要组成部分。 具有这种骨架的合成化合物表现出显著的生物活性,这导致了对改进合成 4-色满酮衍生物方法的广泛研究 .

抗菌活性

基于螺色满酮的 3-羟基-4H-色烯-4-酮是使用改进的 Algar–Flynn–Oyamada 反应合成的。 这些化合物已被评估其抗菌活性,显示出对不同病原菌株的中等至良好效果 .

抗炎特性

发现源自色满-4-酮骨架的化合物具有抗炎活性。 这使得它们成为开发新型抗炎药物的潜在候选药物 .

抗氧化作用

螺取代色满-4-酮的抗氧化性质备受关注。 抗氧化剂在保护细胞免受氧化应激方面起着至关重要的作用,氧化应激与各种慢性疾病有关 .

抗心律失常潜力

一些 4-色满酮衍生物表现出抗心律失常作用,这可能有利于治疗心律不齐和其他心脏病 .

抗 HIV 活性

色满-4-酮衍生物已显示出作为抗 HIV 剂的潜力,为开发治疗 HIV 感染的新疗法提供了结构基础 .

抗癌和抗癌特性

黄酮类化合物与色满-4-酮具有相似的结构基序,以其抗癌或抗癌活性而闻名。 这表明色满-4-酮衍生物也可以探索其在癌症预防和治疗中的功效 .

酶抑制

作用机制

Target of Action

The primary target of 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is FtsZ , a key functional protein involved in bacterial cell division. FtsZ plays a crucial role in the formation of the bacterial septum during cytokinesis. By disrupting FtsZ function, this compound interferes with bacterial cell division, ultimately inhibiting bacterial growth .

Mode of Action

The compound interacts with FtsZ by binding to its active site. This binding disrupts the assembly of FtsZ filaments, preventing the formation of the Z-ring, which is essential for cell division. Consequently, bacterial cells cannot complete cytokinesis, leading to cell death. The inhibition of FtsZ by 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one represents a novel mechanism distinct from traditional antibiotics .

Biochemical Pathways

The affected biochemical pathway is the bacterial cell division process. By targeting FtsZ, 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one disrupts the coordinated assembly of proteins required for septum formation. Downstream effects include incomplete cell division, abnormal cell morphology, and bacterial death .

Result of Action

At the molecular level, inhibition of FtsZ disrupts the bacterial cell division machinery, preventing proper septum formation. This results in bacterial growth arrest and eventual cell death. Cellular effects include altered morphology, impaired replication, and loss of viability .

Action Environment

Environmental factors play a crucial role in the compound’s efficacy and stability:

生化分析

Biochemical Properties

8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been noted to interact with RNA-dependent RNA polymerase enzymes, which are crucial for the replication of certain viruses . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can have downstream effects on various biochemical pathways.

Cellular Effects

The effects of 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the NMDA receptor, which plays a critical role in synaptic plasticity and memory function . This modulation can lead to changes in cellular responses and overall cell health.

Molecular Mechanism

At the molecular level, 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, its interaction with RNA-dependent RNA polymerase enzymes results in the inhibition of viral replication . This mechanism is crucial for its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic uses.

Dosage Effects in Animal Models

The effects of 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of enzyme activity and improvement in cellular function. At higher doses, it can lead to toxic or adverse effects . Understanding the dosage threshold is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function . Understanding these pathways is important for predicting the compound’s effects in biological systems.

Transport and Distribution

The transport and distribution of 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one within cells and tissues are critical for its activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence its localization and accumulation in specific tissues, affecting its overall efficacy and safety.

Subcellular Localization

The subcellular localization of 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall impact on cellular processes.

属性

IUPAC Name |

8-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c13-7-4-5-11-10(6-7)8-2-1-3-9(8)12(14)15-11/h4-6,13H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCZVRBMNHDJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=O)OC3=C2C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560707 | |

| Record name | 8-Hydroxy-2,3-dihydrobenzo[b]cyclopenta[d]pyran-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131526-88-0 | |

| Record name | 8-Hydroxy-2,3-dihydrobenzo[b]cyclopenta[d]pyran-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

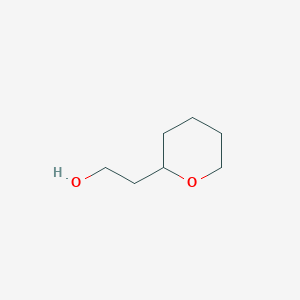

![1-Thia-4-azaspiro[4.5]decane hydrochloride](/img/structure/B1315734.png)

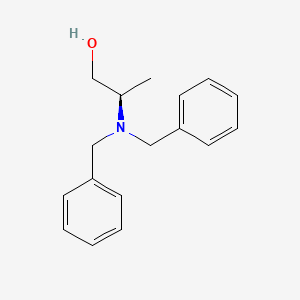

![Ethyl benzo[d]isoxazole-3-carboxylate](/img/structure/B1315741.png)